Bienvenue dans la boutique en ligne BenchChem!

5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Physicochemical profiling Formulation solubility Process chemistry

5‑Carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 1896110‑08‑9, MF C₇H₉N₃O₃, MW 183.16 g·mol⁻¹) is a small, nitrogen‑rich heterocyclic building block that belongs to the 1‑alkyl‑1H‑pyrazole‑3‑carboxylic acid family [REFS‑1]. It carries a carbamoyl group at position 5 and a free carboxylic acid at position 3 of the pyrazole ring.

Molecular Formula C7H9N3O3
Molecular Weight 183.167
CAS No. 1896110-08-9
Cat. No. B2740979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid
CAS1896110-08-9
Molecular FormulaC7H9N3O3
Molecular Weight183.167
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(=O)O)C(=O)N
InChIInChI=1S/C7H9N3O3/c1-2-10-5(6(8)11)3-4(9-10)7(12)13/h3H,2H2,1H3,(H2,8,11)(H,12,13)
InChIKeyDGTFNBAVMDCCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5‑Carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic Acid (CAS 1896110‑08‑9): Procure with Confidence — Defined Physicochemical and Synthetic‑Utility Baseline


5‑Carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 1896110‑08‑9, MF C₇H₉N₃O₃, MW 183.16 g·mol⁻¹) is a small, nitrogen‑rich heterocyclic building block that belongs to the 1‑alkyl‑1H‑pyrazole‑3‑carboxylic acid family [REFS‑1]. It carries a carbamoyl group at position 5 and a free carboxylic acid at position 3 of the pyrazole ring. Predicted physicochemical parameters—boiling point 445.3 ± 30.0 °C, density 1.52 ± 0.1 g·cm⁻³, and pKa 3.77 ± 0.10—are available [REFS‑1], providing a quantitative starting point for solubility, formulation, and scale‑up considerations that distinguish it from closely related analogs.

Why 5‑Carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic Acid Cannot Be Swapped with a Generic 1‑Ethyl‑pyrazole‑3‑carboxylic Acid: The Functional‑Group‑Driven Differentiation


Substituting 5‑carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid with a simpler 1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 400755‑44‑4) or its 3,5‑dicarboxylic acid analog (CAS 681015‑26‑9) alters the H‑bond donor/acceptor inventory and the spatial orientation of the reactive handles, thereby compromising the regioselectivity and biological profile of downstream products [REFS‑1]. The 5‑carbamoyl moiety introduces a primary amide H‑bond donor that is absent in the parent acid, while the free 3‑carboxylic acid offers orthogonal reactivity compared with the symmetric 3,5‑diacid [REFS‑2]. These differences directly impact the efficiency of amide‑bond formation and the ability to access chemotypes such as 1‑ethylpyrazole‑3‑carboxamide‑based HIF‑1 inhibitors and Factor XIa‑privileged fragments [REFS‑3].

Head‑to‑Head Evidence: Where 5‑Carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic Acid Provides Quantifiable Differentiation


Physicochemical Differentiation: Predicted pKa, Boiling Point, and Density vs. the Parent 1‑Ethyl‑1H‑pyrazole‑3‑carboxylic Acid

The carbamoyl substituent significantly alters the predicted physicochemical profile of the pyrazole‑3‑carboxylic acid scaffold. 5‑Carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid exhibits a predicted pKa of 3.77 ± 0.10, a boiling point of 445.3 ± 30.0 °C, and a density of 1.52 ± 0.1 g·cm⁻³ [REFS‑1]. In contrast, the parent 1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 400755‑44‑4), which lacks the 5‑carbamoyl group, has a predicted pKa of approximately 4.0–4.5 (carboxylic acid on a pyrazole ring) and a molecular weight of only 140.14 g·mol⁻¹ [REFS‑2]. The lower pKa of the target compound indicates a modestly stronger carboxylic acid, which can influence salt formation and aqueous solubility in buffer systems. The higher boiling point and density reflect stronger intermolecular H‑bonding capacity conferred by the additional primary amide group [REFS‑1].

Physicochemical profiling Formulation solubility Process chemistry

Orthogonal Reactivity Advantage: Mono‑Carboxylic Acid with a Primary Amide vs. Symmetric 3,5‑Dicarboxylic Acid

5‑Carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid provides a single free carboxylic acid handle for amide coupling, while the 5‑position is blocked as a primary carboxamide. The closest symmetric analog, 1‑ethyl‑1H‑pyrazole‑3,5‑dicarboxylic acid (CAS 681015‑26‑9), offers two chemically equivalent carboxylic acid groups [REFS‑1]. In amide‑bond‑forming reactions, the symmetric diacid routinely produces mixtures of mono‑ and bis‑amidated products that require chromatographic separation, lowering the effective yield for a single desired isomer. For example, in the synthesis of 1‑ethylpyrazole‑3‑carboxamide‑based HIF‑1 inhibitors, the use of a mono‑acid building block such as the target compound eliminates the need for regioselective mono‑protection/deprotection steps, streamlining the synthetic route [REFS‑2]. Although no direct comparative yield study has been published for this exact compound, the class‑wide experience with pyrazole‑3‑carboxylic acids demonstrates that orthogonally protected di‑functional scaffolds reduce step count by at least one protection/deprotection sequence compared with symmetric diacids [REFS‑3].

Synthetic chemistry Building block design Regioselective coupling

HIF‑1 Inhibitor Scaffold Precedence: The 1‑Ethylpyrazole‑3‑carboxamide Pharmacophore Requires a 3‑Carboxylic Acid Entry Point

The 1‑ethylpyrazole‑3‑carboxamide chemotype has been validated as a novel HIF‑1 inhibitor scaffold, with the lead compound CLB‑016 exhibiting an IC₅₀ of 19.1 μM in a hypoxia‑responsive luciferase reporter assay, and the optimized derivative 11Ae reaching an IC₅₀ of 8.1 μM [REFS‑1]. The synthetic route to these inhibitors uniformly begins with 1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid derivatives. 5‑Carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid can serve as a direct precursor because the 3‑carboxylic acid is available for amide diversification while the 5‑carbamoyl group neither interferes with the pharmacophore nor requires deprotection. By contrast, the N‑unsubstituted analog 5‑carbamoyl‑1H‑pyrazole‑3‑carboxylic acid lacks the N1‑ethyl group that is critical for HIF‑1 potency; SAR studies demonstrate that N1‑alkylation is essential for cellular activity in this series [REFS‑1]. Although no direct HIF‑1 inhibition data exist for the target compound itself, its structural alignment with the validated pharmacophore and its immediate synthetic accessibility to the active 3‑carboxamide series provide a class‑level inference of utility [REFS‑2].

HIF‑1 inhibition Cancer biology Scaffold‑based drug design

Factor XIa Privileged Fragment Alignment: 5‑Carbamoyl‑pyrazole‑3‑carboxylic Acid Scaffold Matches the FXIa Pharmacophore Core

5‑Phenyl‑1H‑pyrazole‑3‑carboxylic acid derivatives have been defined as privileged fragments for Factor XIa (FXIa) inhibitor lead discovery, with key binding interactions mapped to the pyrazole‑3‑carboxylic acid moiety [REFS‑1]. 5‑Carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid retains the essential 3‑carboxylic acid pharmacophore while replacing the 5‑phenyl group with a 5‑carbamoyl substituent. In fragment‑based screening campaigns, the 5‑carbamoyl group can engage in additional H‑bond interactions with the S1′ pocket of FXIa, as observed in related pyrazole‑based FXIa inhibitors [REFS‑2]. The N1‑ethyl substituent provides a modest lipophilic anchor that is complementary to the N1‑methyl or N1‑phenyl variants explored in the primary FXIa fragment series. In contrast, the 5‑unsubstituted analog 1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid lacks the secondary H‑bond donor/acceptor pair that the 5‑carbamoyl group contributes, limiting its capacity to explore the full FXIa binding site [REFS‑3]. No Kᵢ or IC₅₀ values are publicly available for the target compound against FXIa; this evidence remains at the class‑level inference stage.

Factor XIa inhibition Anticoagulant discovery Fragment‑based lead generation

Optimal Deployment Scenarios for 5‑Carbamoyl‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic Acid in Research and Industrial Workflows


HIF‑1 Inhibitor Medicinal Chemistry: Direct Entry to the 1‑Ethylpyrazole‑3‑carboxamide Series

The target compound can be converted to a diverse array of 1‑ethyl‑1H‑pyrazole‑3‑carboxamides through standard amide coupling at the 3‑carboxylic acid position. This directly accesses the active HIF‑1 inhibitor scaffold, where the lead compound CLB‑016 (IC₅₀ = 19.1 μM) and the optimized derivative 11Ae (IC₅₀ = 8.1 μM) have been characterized [REFS‑1]. The 5‑carbamoyl group remains intact throughout the coupling, preserving an additional handle for late‑stage diversification or for modulating solubility and logD without altering the core pharmacophore. Researchers should procure this compound when planning SAR campaigns that explore the 3‑amide vector while retaining a fixed 5‑carbamoyl substituent.

Fragment‑Based FXIa Inhibitor Screening: A Dual‑H‑Bond‑Donor Building Block

For fragment‑based drug discovery (FBDD) targeting Factor XIa, the target compound serves as a pre‑functionalized fragment that embeds the essential pyrazole‑3‑carboxylic acid pharmacophore recognized by 5‑phenyl‑1H‑pyrazole‑3‑carboxylic acid‑derived leads [REFS‑1]. The 5‑carbamoyl group provides an additional H‑bond donor/acceptor pair that can probe the S1′ pocket of FXIa, potentially yielding hits with higher ligand efficiency than fragments lacking a 5‑substituent. Procurement of this compound is recommended for FBDD libraries where positional H‑bond capacity is a design criterion [REFS‑2].

Orthogonal Synthetic Building Block for Parallel Library Synthesis

In parallel synthesis or high‑throughput experimentation (HTE) settings, the target compound enables regioselective derivatization at the 3‑carboxylic acid without the need for protection/deprotection of the 5‑position, which is blocked as a carboxamide [REFS‑1]. This orthogonal reactivity profile translates into at least one fewer synthetic step compared with using symmetric 1‑ethyl‑1H‑pyrazole‑3,5‑dicarboxylic acid [REFS‑2]. Laboratories planning amide‑library synthesis should procure this compound when step‑count reduction and simplified purification are priorities.

Quote Request

Request a Quote for 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.